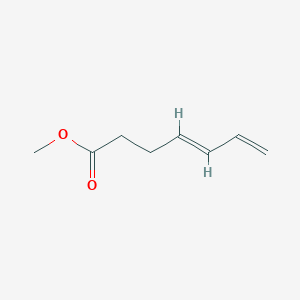

Methyl hepta-4,6-dienoate

Description

BenchChem offers high-quality Methyl hepta-4,6-dienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl hepta-4,6-dienoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl (4E)-hepta-4,6-dienoate |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H,1,6-7H2,2H3/b5-4+ |

InChI Key |

YUJHFGTXVYEJQC-SNAWJCMRSA-N |

Isomeric SMILES |

COC(=O)CC/C=C/C=C |

Canonical SMILES |

COC(=O)CCC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on Methyl Hepta-4,6-dienoate: Physicochemical Properties, Synthesis, and Applications in Advanced Drug Development

Executive Summary

Methyl hepta-4,6-dienoate (often referred to as methyl 4,6-heptadienoate) is a highly versatile, bifunctional aliphatic ester characterized by a terminal conjugated diene system. In the realm of advanced drug development and complex total synthesis, this molecule serves as an indispensable building block. Its dual reactivity—stemming from the electrophilic ester carbonyl and the electron-rich, polymerizable diene—makes it an ideal precursor for constructing functionalized heterocycles, such as pyrrolidines, via transition-metal-catalyzed carboamination [4]. This whitepaper systematically deconstructs the physicochemical properties, validated synthetic routes, and critical experimental protocols associated with methyl hepta-4,6-dienoate, providing a robust framework for application scientists and synthetic chemists.

Molecular Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of methyl hepta-4,6-dienoate is critical for optimizing reaction conditions, particularly concerning its volatility, thermal stability during distillation, and behavior in chromatographic purification [1], [2].

Table 1: Physicochemical Properties of Methyl hepta-4,6-dienoate

| Property | Value |

| IUPAC Name | methyl (4E)-hepta-4,6-dienoate |

| CAS Registry Number | 33741-15-0 |

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| Boiling Point | 158.3 °C at 760 mmHg |

| Density | 0.917 g/cm³ |

| InChIKey | YUJHFGTXVYEJQC-SNAWJCMRSA-N |

| SMILES | COC(=O)CCC=CC=C |

Synthetic Methodologies and Mechanistic Causality

The synthesis of methyl hepta-4,6-dienoate typically relies on two distinct strategic approaches, each selected based on the desired scale and precursor availability.

Route A: Catalytic Linear Cross-Dimerization

Historically, Wittenberg reported the coupling reaction between butadiene and methyl acrylate to yield methyl hepta-4,6-dienoate. Modern iterations utilize Ruthenium-based catalysts (e.g., [Ru(η4-1,5-cod)(η6-1,3,5-cot)]) to drive this cross-dimerization [3].

-

Mechanistic Causality: The choice of a Ruthenium(0) catalyst over traditional Nickel or Palladium systems is deliberate. Ruthenium facilitates an oxidative coupling mechanism rather than a standard hydride-insertion pathway. This prevents the rapid homodimerization of methyl acrylate and strictly controls the regioselectivity, ensuring the diene system remains conjugated and terminal [3].

Route B: Orthoester Johnson-Claisen Rearrangement

For laboratory-scale synthesis requiring high functional group tolerance, the Orthoester Johnson-Claisen rearrangement is the gold standard. By reacting an allylic alcohol with trimethyl orthoacetate under mild acid catalysis (e.g., propionic acid), a mixed ketene acetal is formed in situ, which undergoes a stereoselective[3,3]-sigmatropic rearrangement [4].

-

Mechanistic Causality: This concerted pericyclic reaction is a self-validating system; the strict orbital symmetry requirements dictate the stereochemical outcome, predominantly yielding the (E)-isomer of the resulting γ,δ-unsaturated ester without the need for external chiral directing groups.

Workflow of Orthoester Johnson-Claisen Rearrangement for Methyl hepta-4,6-dienoate synthesis.

Experimental Protocol: Controlled Reduction to Hepta-4,6-dienal

A critical downstream application of methyl hepta-4,6-dienoate is its conversion into hepta-4,6-dienal, a precursor for synthesizing aminodiene substrates used in Palladium-catalyzed intramolecular carboaminations [4]. The following protocol outlines the precise DIBAL-H reduction workflow required to halt the reduction at the aldehyde stage.

Step-by-Step Methodology

-

System Preparation: Purge a Schlenk flask with N₂. Charge the flask with methyl 4,6-heptadienoate (6.63 g, 43 mmol) and anhydrous Et₂O (60 mL).

-

Causality: Anhydrous conditions and a strictly inert atmosphere are non-negotiable to prevent the premature decomposition of the highly moisture-sensitive DIBAL-H reagent.

-

-

Cryogenic Cooling: Submerge the flask in a 2-propanol/liquid nitrogen slurry bath to achieve an internal temperature of -89 °C.

-

Causality: Standard dry ice/acetone baths (-78 °C) often allow trace over-reduction to the alcohol. The -89 °C threshold kinetically freezes the tetrahedral aluminum-hemiacetal intermediate, strictly halting the reduction at the aldehyde oxidation state [4].

-

-

Reagent Addition: Over a period of 15 minutes, add a solution of DIBAL-H (1.0 M in hexane, 50 mL, 50 mmol) dropwise via a syringe pump.

-

Causality: Controlled addition manages the exothermic nature of the hydride transfer, preventing localized warming that could collapse the tetrahedral intermediate.

-

-

Reaction Maturation: Stir the mixture at -89 °C for exactly 2 hours.

-

Causality: This duration ensures complete consumption of the starting ester while the cryogenic temperature maintains the integrity of the intermediate.

-

-

Quenching and Workup: Quench the reaction sequentially with methanol and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two distinct, clear phases form.

-

Causality: Rochelle's salt chelates the aluminum byproducts, breaking down the stubborn aluminum emulsions into water-soluble complexes. This self-validating workup enables high-yield extraction of the delicate hepta-4,6-dienal into the organic phase without mechanical loss.

-

Step-by-step DIBAL-H reduction workflow of Methyl 4,6-heptadienoate to Hepta-4,6-dienal.

Structural Dynamics and Downstream Applications

In drug development, the terminal diene of methyl hepta-4,6-dienoate serves as an exceptional pharmacophore scaffold. Recent breakthroughs have utilized this ester to synthesize mono-substituted terminal aminodiene substrates. When subjected to hybrid Palladium-catalyzed photochemical conditions, these substrates undergo intramolecular carboamination, yielding heavily functionalized pyrrolidines [4]. These pyrrolidine cores are ubiquitous in neuroactive pharmaceuticals and targeted covalent inhibitors, proving that the structural dynamics of methyl hepta-4,6-dienoate extend far beyond basic polymer chemistry into the cutting edge of modern medicinal chemistry.

References

-

Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

Recent Advances in the Catalytic Linear Cross-Dimerizations Source: ACS Publications URL:[Link]

-

Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes: Efficient Synthesis of Functionalized Pyrrolidine Source: Amazon S3 (Supplementary Information) URL:[Link]

Unlocking the Therapeutic Potential of Methyl Hepta-4,6-dienoate: A Technical Guide for Preclinical Investigation

Introduction: Unveiling a Candidate Molecule

Methyl hepta-4,6-dienoate is an unsaturated fatty acid methyl ester with the chemical formula C8H12O2.[1][] Its structure is characterized by a seven-carbon chain with a conjugated diene system at the 4 and 6 positions and a methyl ester at the carboxyl end. While direct studies on the biological activity of methyl hepta-4,6-dienoate are not extensively documented in current scientific literature, its chemical structure suggests a compelling potential for pharmacological activity. This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic promise of this molecule. We will delve into its hypothesized biological activities, grounded in the established pharmacology of related compounds, and present detailed, field-proven experimental protocols for its investigation.

Chemical and Physical Properties of Methyl Hepta-4,6-dienoate

| Property | Value | Source |

| Molecular Formula | C8H12O2 | [1][] |

| Molecular Weight | 140.18 g/mol | [1][] |

| IUPAC Name | methyl (4E)-hepta-4,6-dienoate | [1][] |

| Boiling Point | 158.3°C at 760mmHg | [] |

| Density | 0.917g/cm3 | [] |

Part 1: Hypothesized Biological Activities and Mechanistic Rationale

The scientific rationale for investigating methyl hepta-4,6-dienoate stems from two key aspects: the known biological activities of fatty acid methyl esters (FAMEs) and the inherent reactivity of its conjugated diene system.

Antimicrobial and Antifungal Potential

Fatty acids and their methyl esters are known to possess significant antibacterial and antifungal properties.[3][4][5][6] This activity is often attributed to their ability to disrupt the cell membranes of microorganisms. The lipophilic nature of the fatty acid chain allows for intercalation into the lipid bilayer, leading to increased membrane fluidity, leakage of cellular contents, and ultimately, cell death.

The presence of the conjugated diene system in methyl hepta-4,6-dienoate may enhance this activity. Conjugated systems can participate in various biochemical reactions, including Michael additions with nucleophilic residues in proteins, which could lead to enzyme inhibition or disruption of cellular processes. This is a key area for investigation.

Potential Anti-inflammatory and Cytotoxic Activities

Conjugated dienes can be susceptible to oxidation, potentially leading to the generation of reactive oxygen species (ROS). While excessive ROS can be damaging, controlled modulation of cellular redox state is a mechanism for some therapeutic agents. Conversely, the electrophilic nature of the diene could allow it to react with nucleophilic cellular targets, such as cysteine residues in proteins. This could modulate inflammatory signaling pathways or induce apoptosis in cancer cells, suggesting potential for anti-inflammatory or cytotoxic applications. A comparative analysis of the broader class of α,β-unsaturated aldehydes, which share a similar reactive functional group, indicates potential for cytotoxicity.[7]

Part 2: A Roadmap for Investigation: Experimental Protocols

The following section outlines a series of validated experimental workflows to systematically investigate the potential biological activities of methyl hepta-4,6-dienoate.

Workflow for Antimicrobial and Antifungal Susceptibility Testing

This workflow is designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of methyl hepta-4,6-dienoate against a panel of clinically relevant microorganisms.

Caption: Workflow for determining antimicrobial and antifungal activity.

Step-by-Step Protocol for Broth Microdilution:

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of methyl hepta-4,6-dienoate in dimethyl sulfoxide (DMSO).

-

Microbial Inoculum Preparation: Culture the test microorganisms overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Investigating the Mechanism of Action: Membrane Integrity Assay

This assay will determine if methyl hepta-4,6-dienoate disrupts microbial cell membranes.

Caption: Workflow for assessing microbial membrane integrity.

Step-by-Step Protocol for Membrane Integrity Assay:

-

Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., phosphate-buffered saline).

-

Compound Treatment: Resuspend the cells in the buffer and treat with methyl hepta-4,6-dienoate at concentrations equal to and twice the MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative (untreated) control.

-

Staining: Add a mixture of SYTO 9 and propidium iodide (PI) fluorescent dyes to the cell suspensions. SYTO 9 stains all cells (live and dead) green, while PI only enters cells with compromised membranes and stains them red.

-

Incubation: Incubate the samples in the dark for 15 minutes.

-

Analysis: Visualize the cells under a fluorescence microscope. Quantify the percentage of live and dead cells using flow cytometry. An increase in red fluorescence indicates membrane damage.

Evaluation of Cytotoxicity against Human Cell Lines

This protocol assesses the potential toxicity of methyl hepta-4,6-dienoate against human cell lines, which is crucial for determining its therapeutic window.

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cells, and a cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of methyl hepta-4,6-dienoate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Part 3: Hypothetical Signaling Pathway and Future Directions

Given the electrophilic nature of the conjugated diene, a plausible mechanism of action could involve the modulation of cellular stress response pathways.

Sources

- 1. Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of fatty acid methyl esters of some members of Chenopodiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. kronika.ac [kronika.ac]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl hepta-4,6-dienoate: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl hepta-4,6-dienoate, a conjugated dienoate ester with potential applications in organic synthesis and drug discovery. While the historical record of its discovery and initial synthesis is not extensively documented in publicly available literature, this document consolidates its known physicochemical properties, proposes logical synthetic pathways, and explores its potential biological relevance based on the chemistry of related structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Molecular Overview

Methyl hepta-4,6-dienoate is an organic compound with the chemical formula C8H12O2.[1] Its structure features a seven-carbon chain with a methyl ester at one terminus and a conjugated diene system at the other. The IUPAC name for this compound is methyl (4E)-hepta-4,6-dienoate, indicating the trans configuration of the first double bond in the conjugated system.[1][] The presence of the conjugated diene and the ester functional group makes it a versatile building block for a variety of chemical transformations, including cycloadditions, conjugate additions, and polymerizations. Its structural isomer, methyl (E,E)-hepta-2,5-dienoate, has been utilized in the synthesis of piperidine alkaloids like (-)-Pseudodistomin E, highlighting the potential of this class of compounds as precursors to biologically active molecules.[3]

Physicochemical and Spectroscopic Profile

A summary of the known physicochemical properties of Methyl hepta-4,6-dienoate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 33741-15-0 | [1][] |

| Molecular Formula | C8H12O2 | [1][] |

| Molecular Weight | 140.18 g/mol | [1][] |

| IUPAC Name | methyl (4E)-hepta-4,6-dienoate | [1][] |

| Boiling Point | 158.3°C at 760 mmHg | [] |

| Density | 0.917 g/cm³ | [] |

Based on its structure, the following spectroscopic characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the protons of the methylene groups, and the vinylic protons of the conjugated diene system. The coupling constants between the vinylic protons would be indicative of their stereochemical relationship.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the methoxy carbon, the sp³ hybridized carbons of the methylene groups, and the sp² hybridized carbons of the diene.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching of the ester group (around 1740 cm⁻¹), as well as characteristic C=C stretching bands for the conjugated diene in the 1600-1650 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 140, along with fragmentation patterns characteristic of a methyl ester and a hydrocarbon chain.

Proposed Synthetic Strategies

While specific literature detailing the synthesis of Methyl hepta-4,6-dienoate is scarce, plausible synthetic routes can be devised based on established organic chemistry principles. A logical retrosynthetic analysis suggests that the molecule can be constructed through olefination reactions or by functional group manipulation of a suitable precursor.

One potential synthetic approach involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the conjugated diene system. For instance, the reaction of a commercially available phosphonium ylide or phosphonate ester with a suitable aldehyde could furnish the desired product.

A proposed workflow for the synthesis of Methyl hepta-4,6-dienoate is outlined below:

Figure 1: A proposed multi-step synthesis of Methyl hepta-4,6-dienoate.

Experimental Protocol for the Proposed Synthesis:

-

Oxidation of Hept-6-en-1-ol to Hept-6-enal: Hept-6-en-1-ol is oxidized to the corresponding aldehyde, Hept-6-enal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM).

-

Esterification to Methyl hept-6-enoate: The crude Hept-6-enal is then oxidized to the carboxylic acid using Jones reagent, followed by Fischer esterification with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield Methyl hept-6-enoate.

-

Allylic Bromination: Methyl hept-6-enoate is subjected to allylic bromination at the C5 position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) in a non-polar solvent such as carbon tetrachloride.

-

Elimination to Form the Conjugated Diene: The resulting Methyl 5-bromohept-6-enoate is treated with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to induce elimination of HBr, thereby forming the conjugated diene system of Methyl hepta-4,6-dienoate.

This proposed pathway is designed to be a self-validating system, where the successful formation of the product in each step can be confirmed by standard analytical techniques such as NMR and mass spectrometry before proceeding to the next.

Potential Applications and Biological Relevance

Given the lack of direct studies on the biological activity of Methyl hepta-4,6-dienoate, its potential in this area must be inferred from the behavior of structurally related compounds.

Precursor in Organic Synthesis

The conjugated diene moiety in Methyl hepta-4,6-dienoate makes it an attractive substrate for Diels-Alder reactions, a powerful tool for the construction of six-membered rings. This could be exploited in the synthesis of complex natural products and their analogs. Furthermore, the ester functionality provides a handle for further chemical modifications, such as reduction to an alcohol, amidation, or conversion to other functional groups.

Inferred Biological Activity

The α,β-unsaturated carbonyl moiety is a well-known structural alert in medicinal chemistry, often associated with a range of biological activities due to its ability to act as a Michael acceptor.[4] While Methyl hepta-4,6-dienoate is a conjugated dienoate, the reactivity of the broader class of α,β-unsaturated aldehydes and esters is informative. These compounds are known to interact with biological nucleophiles, such as cysteine residues in proteins, which can lead to various cellular responses.[4] A comprehensive review of the scientific literature indicates a significant gap in our understanding of the biological activities of Hepta-4,6-dienal and its derivatives.[4] However, related α,β-unsaturated aldehydes have demonstrated cytotoxic and antimicrobial properties.[4] This suggests that Methyl hepta-4,6-dienoate could be a valuable lead compound for the development of novel therapeutic agents, warranting further investigation into its biological profile.

The following DOT graph illustrates the general mechanism of Michael addition, a key reaction for α,β-unsaturated carbonyl compounds, which could be relevant to the biological activity of Methyl hepta-4,6-dienoate.

Figure 2: Generalized mechanism of Michael addition.

Conclusion and Future Directions

Methyl hepta-4,6-dienoate represents a molecule of interest with untapped potential in both synthetic and medicinal chemistry. While its discovery and history are not well-documented, its chemical structure suggests a range of possible applications. The proposed synthetic pathway provides a starting point for its efficient preparation in the laboratory. Future research should focus on the successful synthesis and full spectroscopic characterization of this compound. Subsequently, a thorough evaluation of its biological activity, including its potential as an antimicrobial or cytotoxic agent, is warranted. Such studies would fill a significant gap in the current scientific literature and could pave the way for the development of new chemical entities with therapeutic value.

References

-

PubChem. Methyl hepta-4,6-dienoate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methylhepta-1,6-diene. National Center for Biotechnology Information. [Link]

-

ResearchGate. Simple synthesis of erythro-2,3,6-trimethylhepta-4,6-dien-1-ol acetate, a lasiol precursor. [Link]

-

SpectraBase. Hepta-2,6-dienoic acid, 2-methoxy-5-methylene-, methyl ester. [Link]

-

The Good Scents Company. methyl heptadienone 6-methyl-3,5-heptadien-2-one. [Link]

-

ResearchGate. Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. [Link]

-

MDPI. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]

Sources

Thermodynamic and Kinetic Stabilization of Methyl hepta-4,6-dienoate: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Methyl hepta-4,6-dienoate (CAS: 33741-15-0) is a highly reactive ester characterized by its conjugated diene moiety (1)[1]. While the extended π -electron delocalization provides unique synthetic utility, it simultaneously introduces severe thermodynamic and kinetic vulnerabilities. As a Senior Application Scientist, I approach the stabilization of conjugated dienoates not merely as a set of handling rules, but as an exercise in controlling activation energies. This guide synthesizes the mechanistic causality behind the degradation of Methyl hepta-4,6-dienoate (MHD) and provides field-proven, self-validating protocols to ensure long-term structural integrity.

Structural Vulnerabilities & Degradation Mechanisms

The stability of MHD is fundamentally compromised by three competing degradation pathways: autoxidation, thermal dimerization, and photo-isomerization.

Autoxidation & Hydroperoxide Formation

Autoxidation in conjugated dienoates initiates via the abstraction of a hydrogen atom from the highly reactive bis-allylic or allylic positions, generating a resonance-stabilized radical. Diatomic oxygen rapidly adds to this radical, forming peroxy radicals and subsequently hydroperoxides. As these primary oxidation products accumulate, they undergo homolytic cleavage into secondary oxidation products—primarily volatile carbonyls and short-chain cleavage products—which compromise both the chemical integrity and the organoleptic profile of the ester (2)[2].

Thermal Dimerization & Diels-Alder Kinetics

Conjugated dienes inherently possess the geometric and electronic prerequisites for cycloaddition. Under thermal stress, MHD can act as both a diene and a dienophile. Empirical data from closely related conjugated esters, such as methyl sorbate, demonstrates a strong propensity for tail-to-tail linear dimerization and Diels-Alder cycloaddition when exposed to elevated temperatures (3)[3]. This bimolecular reaction leads to the formation of high-molecular-weight oligomers (4)[4], increasing the viscosity of the bulk material and depleting the active monomer.

Photo-Isomerization

The conjugated π -system adopts planar s-cis and s-trans conformations to maximize orbital overlap and electron delocalization (5)[5]. While the s-trans conformer is thermodynamically favored due to reduced steric hindrance, exposure to ultraviolet (UV) radiation provides sufficient energy to overcome the rotational barrier, inducing E/Z photo-isomerization. This geometric shift disrupts the native (4E) configuration of the molecule, fundamentally altering its reactivity.

Figure 1: Competing degradation pathways of Methyl hepta-4,6-dienoate under environmental stress.

Optimized Storage Parameters & Causality

To arrest the kinetic progression of the aforementioned degradation pathways, strict environmental controls must be implemented. The following table synthesizes the optimal storage parameters and the physicochemical rationale behind each requirement.

| Storage Parameter | Recommended Condition | Kinetic Causality / Rationale |

| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term) | Reduces thermal energy below the activation threshold ( Ea ) required for tail-to-tail dimerization and radical initiation (6)[6]. |

| Atmosphere | Argon or Nitrogen Headspace | Displaces diatomic oxygen, starving the propagation phase of the autoxidation cycle and preventing peroxide formation. |

| Illumination | Opaque / Amber Glass | Prevents UV-induced π→π∗ transitions that drive E/Z photo-isomerization and accelerate photooxidation (7)[7]. |

| Additives | 0.01% - 0.1% BHT or α -Tocopherol | Acts as a sacrificial radical scavenger, breaking the hydroperoxide chain reaction and delaying sensorially undesired degradation products (8)[8]. |

Self-Validating Protocol: Accelerated Storage Testing (AST)

To empirically validate the degradation kinetics of MHD lots and establish a shelf-life model, an Accelerated Storage Testing (AST) protocol measuring Conjugated Dienes (CD) is employed.

Self-Validation Mechanism: By testing the sample against a known positive control (MHD exposed to ambient air and UV) and a negative control (MHD sealed in Argon at -20°C), the system self-validates the spectrophotometric sensitivity to primary oxidation products.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Control

-

Aliquot 5.0 mL of MHD into 10 mL amber headspace vials. Causality: Leaving a 50% headspace allows for controlled atmospheric manipulation.

-

Purge the headspace of the test vials with Argon gas for 60 seconds to displace oxygen. Seal with PTFE-lined septa.

-

Prepare an identical set without Argon purging to serve as the Air (positive) control.

Step 2: Thermal Incubation

-

Place the vials in dark, temperature-controlled incubators set to 20°C, 40°C, and 60°C.

-

Causality: Utilizing multiple elevated temperatures allows for the calculation of the activation energy ( Ea ) via the Arrhenius equation, enabling accurate extrapolation to standard 2-8°C storage conditions (9)[9].

Step 3: Aliquot Sampling & Quenching

-

At Days 0, 3, 7, and 14, extract a 50 µL aliquot using a gas-tight syringe to maintain headspace integrity.

-

Immediately dilute the aliquot in 5.0 mL of spectroscopic-grade isooctane.

-

Causality: Isooctane quenches further bimolecular reactions and provides a non-UV-absorbing matrix for baseline-free spectroscopy.

Step 4: UV-Vis Spectrophotometric Analysis

-

Measure the absorbance of the diluted samples at 233 nm against an isooctane blank.

-

Causality: The conjugated diene system exhibits a strong π→π∗ transition near 233 nm. As autoxidation disrupts the native diene to form hydroperoxides, the molar absorptivity at this wavelength shifts, providing a direct, quantifiable metric of degradation (10)[10].

Step 5: Kinetic Modeling

-

Plot the natural log of the degradation rate constant ( lnk ) against the inverse of temperature ( 1/T in Kelvin).

-

Calculate the specific shelf-life of the batch at 2-8°C using the derived Ea .

Figure 2: Workflow for Accelerated Storage Testing (AST) and Kinetic Modeling.

References

-

PubChem - Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - 1

-

MOLBASE - Crescent Chemical Co., Inc. - 6

-

ResearchGate - Sorbic Acid as an Alkylating Agent - 2

-

JoVE - Stability of Conjugated Dienes - 5

-

PubMed - Shelf-life prediction of olive oils using empirical models developed at low and high temperatures - 9

-

ResearchGate - Effect of different storage conditions on the conjugated dienes (CD) values of selected commercial oils - 7

-

Google Patents - WO2018096123A1 - Mixtures with stabilising properties - 8

-

Wageningen University & Research - Interlaboratory study on lipid oxidation during accelerated storage trials with rapeseed and sunflower oil analyzed by conjugated dienes as primary oxidation products - 10

-

Comptes Rendus de l'Académie des Sciences - Organometallic catalysis - 4

-

ACS Publications - The Dimers of Methyl Sorbate - 3

Sources

- 1. Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. Video: Stability of Conjugated Dienes [jove.com]

- 6. penta-1,4-dien-3-ol922-65-6,Purity96%_Crescent Chemical Co., Inc. [molbase.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2018096123A1 - Mixtures with stabilising properties - Google Patents [patents.google.com]

- 9. Shelf-life prediction of olive oils using empirical models developed at low and high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.wur.nl [research.wur.nl]

Reactivity patterns of conjugated diene esters

An In-Depth Technical Guide to the Reactivity Patterns of Conjugated Diene Esters

Abstract

Conjugated diene esters are a pivotal class of organic molecules, serving as versatile building blocks in the synthesis of complex natural products and pharmaceutical agents.[1][2][3][4] Their unique electronic structure, characterized by a conjugated π-system electronically influenced by an ester moiety, imparts a rich and nuanced reactivity. This guide provides an in-depth exploration of these reactivity patterns, moving beyond simple definitions to elucidate the underlying principles that govern their behavior in key transformations. We will dissect their participation in pericyclic reactions, nucleophilic additions, and transition metal-catalyzed functionalizations, offering field-proven insights into stereocontrol and mechanistic causality. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to strategically employ these powerful synthons.

Introduction: The Electronic Character of Conjugated Diene Esters

A conjugated diene ester incorporates two key functionalities: a 1,3-diene and an ester group. The delocalization of π-electrons across the four-carbon diene system leads to enhanced thermodynamic stability compared to isolated dienes.[5][6] The introduction of an ester group, a potent electron-withdrawing group (EWG), at one terminus (typically C1) polarizes this π-system.

This polarization is the cornerstone of the diene ester's reactivity. It depletes electron density from the diene system, influencing its role in cycloadditions, and creates distinct electrophilic centers, primarily at the carbonyl carbon and the β-carbon (C3) and δ-carbon (C5) of the extended conjugated system. Understanding this electronic push-and-pull is critical to predicting and controlling reaction outcomes.

Stereoselective Synthesis of Conjugated Diene Esters

The utility of a conjugated diene ester is intrinsically linked to its stereochemistry. The geometry of the double bonds dictates the stereochemical outcome of subsequent reactions, particularly cycloadditions.[7] Therefore, mastery of their stereoselective synthesis is a prerequisite for their effective use.

Several powerful methods have been developed, each with distinct advantages regarding stereocontrol.

-

Carbonyl Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) and Still-Gennari (SG) olefinations are workhorse methods.[8][9] The HWE reaction, using (triethyl phosphonoacetate), typically favors the formation of (E)-α,β-unsaturated esters from aldehydes. The Still-Gennari modification, using phosphonates like (trifluoroethyl)phosphonoacetate and strong, non-nucleophilic bases (e.g., KHMDS with 18-crown-6), provides excellent selectivity for the (Z)-isomer.[8]

-

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as the Suzuki, Negishi, and Heck reactions offer highly reliable and stereospecific routes.[1][8][9] For instance, the Suzuki coupling of a vinyl boronic acid with a vinyl halide proceeds with retention of configuration for both partners, allowing for the programmed synthesis of all four possible stereoisomers of a diene ester with high fidelity (≥98%).[1][2][8] The Heck reaction, while useful, can sometimes be complicated by issues of regioselectivity and double bond isomerization.[1][8]

Table 1: Comparison of Key Synthetic Methods for Conjugated Diene Esters

| Method | Typical Stereoselectivity | Advantages | Limitations |

| Horner-Wadsworth-Emmons | High for (2E,4E) and (2E,4Z) isomers | Operationally simple, wide substrate scope. | Poor selectivity for (2Z)-isomers.[8] |

| Still-Gennari Olefination | High for (2Z,4E)-isomers | Complements HWE for accessing Z-isomers. | Requires specific reagents and conditions.[8] |

| Suzuki-Miyaura Coupling | Excellent (≥98%) for all isomers | High stereospecificity, functional group tolerance.[1][8] | Requires synthesis of organoboron reagents. |

| Negishi Coupling | Excellent (≥98%) for all isomers | High stereoselectivity, reactive organozinc species.[1][8] | Organozinc reagents can be moisture-sensitive. |

| Heck Alkenylation | Good for (2E,4E) and (2E,4Z) | Atom-economical. | Can suffer from low purity for (2Z,4E) isomers and potential isomerization.[1][8] |

Core Reactivity Pattern I: Pericyclic Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is arguably the most powerful reaction for forming six-membered rings.[10][11][12] The presence of an ester on the diene introduces unique considerations compared to the classical paradigm of an electron-rich diene reacting with an electron-poor dienophile.

Normal vs. Inverse-Electron-Demand Diels-Alder

The ester group reduces the energy of the diene's Highest Occupied Molecular Orbital (HOMO).

-

Normal-Demand Diels-Alder: When paired with a dienophile bearing a strong EWG (e.g., maleic anhydride, acrylates), the reaction still proceeds. The primary interaction is between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). Although the diene's HOMO is lowered, the dienophile's LUMO is also very low, maintaining a favorable energy gap.[12]

-

Inverse-Electron-Demand Diels-Alder (IEDDA): The electron-poor nature of the diene ester makes it an excellent candidate for reactions with electron-rich dienophiles (e.g., vinyl ethers, enamines). In this scenario, the dominant orbital interaction flips: it is between the dienophile's HOMO and the diene's LUMO.[12] This reactivity pattern is synthetically valuable for accessing highly functionalized cyclohexene rings that are otherwise difficult to synthesize.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Research Progress of Transition Metal Catalyzed Synthesis of 1,3- Conjugated Diene Compounds from Alkenes and Alkynes [sioc-journal.cn]

- 4. theorango.com [theorango.com]

- 5. theorango.com [theorango.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07916J [pubs.rsc.org]

- 8. pnas.org [pnas.org]

- 9. Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. Diels-Alder Reaction [organic-chemistry.org]

Role of Methyl hepta-4,6-dienoate in pheromone synthesis

An In-Depth Technical Guide to the Role of Methyl Hepta-4,6-Dienoate and Related Dienyl Esters in Pheromone Synthesis and Function

Abstract

Pheromones, as the chemical language of the natural world, offer unparalleled specificity in modulating insect behavior. Among the vast lexicon of these semiochemicals, unsaturated esters, particularly those with conjugated diene systems like methyl hepta-4,6-dienoate, represent a significant class of signaling molecules. This technical guide provides a comprehensive exploration of methyl hepta-4,6-dienoate as a representative model for this class. We will dissect its role from biosynthesis within the insect to its laboratory synthesis, bio-validation, and ultimate application in modern pest management strategies. This document is intended for researchers, chemists, and drug development professionals engaged in the study and application of insect semiochemicals, offering both foundational principles and actionable, field-proven protocols.

Part 1: The Chemical Ecology of Dienyl Pheromones

The biological activity of a pheromone is inextricably linked to its precise chemical structure. For dienyl esters, this includes the carbon chain length, the position of the double bonds, and, most critically, the stereochemistry of those bonds.

Methyl hepta-4,6-dienoate: Structure and Properties

Methyl hepta-4,6-dienoate is a conjugated dienyl ester. Its structure is deceptively simple, yet the arrangement of its double bonds allows for multiple geometric isomers, each with potentially distinct biological activity. The precise isomeric composition is often the key to eliciting a specific behavioral response in the target insect.

Table 1: Chemical Properties of Methyl hepta-4,6-dienoate

| Property | Value | Source |

| IUPAC Name | methyl (4E)-hepta-4,6-dienoate | [1][] |

| Molecular Formula | C8H12O2 | [1][] |

| Molecular Weight | 140.18 g/mol | [1][] |

| CAS Number | 33741-15-0 | [1][] |

The concept of stereoisomerism is paramount in pheromone science. In many insect species, one enantiomer or geometric isomer is highly active, while others can be inactive or even inhibitory.[3][4] For example, in the case of the Japanese beetle, the (R)-enantiomer of its pheromone is a powerful attractant, whereas the (S)-enantiomer actively inhibits the response.[3] This underscores the necessity for exquisitely controlled, stereoselective synthesis when producing these compounds for practical use.

Natural Occurrence and Biological Role

While methyl hepta-4,6-dienoate itself is a specific structure, related compounds—methyl decatrienoates—are well-known as key pheromone components for several species of stink bugs (Pentatomidae).[5][6] For instance, methyl (E,E,Z)-2,4,6-decatrienoate is the male-produced aggregation pheromone of the brown-winged green bug, Plautia stali, and is also a cross-attractant for the invasive brown marmorated stink bug, Halyomorpha halys.[5][6][7] These compounds signal insects to congregate, a behavior crucial for mating and defense. The discovery that a single compound can attract multiple species has significant implications for monitoring and managing entire pest complexes in agricultural landscapes.[6]

Part 2: Biosynthesis of Dienyl Pheromone Precursors

The production of complex pheromones within an insect is a masterful example of metabolic engineering, beginning with common cellular building blocks. The pathways often involve modifications to standard fatty acid metabolism.[8][9][10]

The Fatty Acid Synthase (FAS) Pathway as the Origin

The carbon backbone of most moth pheromones originates from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) pathway.[11] This process typically produces C16 (palmitoyl-CoA) and C18 (stearoyl-CoA) fatty acids. To generate the shorter chain lengths required for many pheromones, insects employ controlled chain-shortening through a process analogous to β-oxidation.[8][11]

A well-studied analog is the biosynthesis of codlemone, the primary sex pheromone of the codling moth, Cydia pomonella.[11][12][13] This process starts with palmitic acid (C16), which is shortened to a C12 lauric acid precursor before further modification.[11] This principle of building from and then tailoring common fatty acids is a conserved strategy in pheromone biosynthesis.

Generation of Conjugated Double Bonds: The Role of Desaturases

The most critical step in the biosynthesis of dienyl pheromones is the introduction of double bonds at specific positions and with specific geometry. This is accomplished by a class of enzymes known as fatty acid desaturases (FADs).[12][14] The biosynthesis of codlemone involves two highly unusual desaturation steps performed by a single, specialized FAD enzyme (Cpo_CPRQ). First, it creates an E9 double bond, and then it performs a 1,4-desaturation on the resulting monoene to generate the E8,E10 conjugated diene system.[11][12][13][15] This ability to create conjugated systems is a key evolutionary innovation that has allowed for the diversification of pheromone signals.

Proposed Biosynthetic Pathway for a Dienyl Ester

Based on these principles, we can propose a logical biosynthetic pathway for a compound like methyl hepta-4,6-dienoate. It would likely involve the selection of a mid-chain fatty acid precursor, followed by sequential desaturation events catalyzed by specialized FADs, potential chain-shortening, and finally, esterification.

Caption: Proposed biosynthetic pathway for a dienyl ester pheromone.

Part 3: Chemical Synthesis Strategies

The unambiguous identification and practical application of pheromones rely on the ability to produce them chemically with high purity and stereochemical control. For dienyl esters, the primary challenge lies in the stereoselective formation of the carbon-carbon double bonds.

The Wittig and Horner-Wadsworth-Emmons Reactions

Two of the most powerful methods in the synthetic chemist's toolbox for olefination are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

-

The Wittig Reaction: This reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[16][17][18] It is a robust method for C=C bond formation and can be adapted for the synthesis of conjugated dienes.[19][20][21] The stereochemical outcome (E vs. Z) can be influenced by the nature of the ylide and the reaction conditions.[20]

-

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[22][23] Its primary advantages are the high nucleophilicity of the carbanion and, most importantly, a strong preference for forming the thermodynamically more stable (E)-alkene.[22][24][25] This high (E)-selectivity makes it an invaluable tool for synthesizing pheromones where the trans geometry is required.[26] The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[23]

Generalized Workflow for Dienyl Ester Synthesis

A common strategy involves building the molecule in fragments and then connecting them using a stereoselective olefination reaction as the key step.

Caption: Generalized workflow for dienyl ester synthesis via HWE reaction.

Protocol: Synthesis of Methyl (4E,6E)-hepta-4,6-dienoate via HWE Reaction

This protocol is a representative, conceptual methodology based on established HWE principles.

Objective: To synthesize methyl (4E,6E)-hepta-4,6-dienoate from crotonaldehyde and a suitable phosphonate.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Crotonaldehyde

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Preparation of the Phosphonate Carbanion: a. Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon). b. Cool the suspension to 0 °C in an ice bath. c. Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension via a syringe. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating complete formation of the ylide.

-

Olefination Reaction: a. Cool the ylide solution back to 0 °C. b. Add crotonaldehyde (1.0 equivalent) dropwise. A color change may be observed. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: a. Quench the reaction by slowly adding saturated aqueous NH4Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. b. Collect fractions and analyze by TLC. Combine fractions containing the pure product. c. Remove the solvent under reduced pressure to yield the final product, methyl (4E,6E)-hepta-4,6-dienoate.

-

Characterization: a. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS analysis. The coupling constants in the ¹H NMR spectrum will be critical for confirming the (E,E)-stereochemistry.

Part 4: Identification and Bio-Validation

Identifying a novel pheromone requires a combination of high-resolution analytical chemistry and sensitive biological assays to link a specific molecule to an observed behavior.

Extraction and GC-MS Analysis

The first step is to capture the volatile compounds produced by the insect. This can be done via solvent extraction of the pheromone gland or by using Solid-Phase Microextraction (SPME) to sample the headspace around a calling insect.[27][28] The resulting complex mixture is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[28][29][30] GC separates the individual components, while MS provides fragmentation patterns that help in their structural identification.[29][31]

Confirming Biological Activity: Gas Chromatography-Electroantennographic Detection (GC-EAD)

While GC-MS can identify dozens of compounds, it cannot determine which ones are biologically relevant. This is the critical role of GC-EAD.[32][33] This technique splits the effluent from the GC column into two paths: one goes to a standard detector (like a Flame Ionization Detector, FID), and the other is passed over an excised insect antenna.[27][34] When a compound that the insect can smell elutes from the column, it triggers a nerve impulse in the antenna, which is recorded as a voltage change.[32] By aligning the FID chromatogram with the EAD signal, researchers can pinpoint exactly which chemical peaks are "active" and warrant further investigation.[15][31]

Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).

Protocol: GC-EAD Analysis of an Insect Gland Extract

This protocol provides a generalized procedure for identifying active pheromone components.[27]

Objective: To identify electrophysiologically active compounds in a pheromone gland extract.

Materials:

-

Pheromone gland extract in hexane.

-

Gas chromatograph equipped with an effluent splitter.

-

Flame Ionization Detector (FID).

-

Electroantennography setup (micromanipulators, electrodes, high-impedance amplifier).

-

Excised insect antennae from the target species.

-

Data acquisition software capable of recording two channels simultaneously.[33]

Procedure:

-

Antenna Preparation: a. Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base using fine scissors. b. Mount the antenna between two electrodes using conductive gel. One electrode (recording) is placed at the distal tip, and the other (reference) is inserted into the base. c. Position the antenna in a humidified air stream directed at the outlet of the GC's EAD arm.

-

GC-EAD System Setup: a. Install an appropriate capillary column (e.g., a non-polar DB-5) in the GC. b. Set a suitable temperature program (e.g., hold at 50°C for 2 min, then ramp at 10°C/min to 250°C). c. Ensure the effluent is split approximately 1:1 between the FID and the EAD outlet.

-

Data Acquisition: a. Inject 1-2 µL of the pheromone extract into the GC. b. Begin simultaneous recording of both the FID signal and the amplified antennal signal (the EAD).[27] c. The FID will produce a chromatogram of all volatile compounds. The EAD will show depolarizations (peaks) only when a compound that stimulates the antenna elutes.[32]

-

Analysis: a. Overlay the FID and EAD traces. b. Identify the retention times of peaks in the FID chromatogram that correspond precisely with antennal depolarizations in the EAD trace. c. These corresponding peaks represent the biologically active compounds. Their identity can then be confirmed using GC-MS analysis under the same conditions.

Part 5: Application in Integrated Pest Management (IPM)

Synthetic pheromones are cornerstones of modern, sustainable agriculture. Their high specificity for the target pest makes them an environmentally benign alternative to broad-spectrum insecticides.

-

Monitoring: Traps baited with synthetic pheromones are used to monitor pest populations, allowing growers to determine when and if control measures are necessary.[35]

-

Mating Disruption (MD): Permeating an orchard with a high concentration of a synthetic female sex pheromone confuses males, preventing them from locating mates.[36][37] This has become a standard and effective control method for pests like the codling moth.[35][37]

-

Attract-and-Kill or Mass Trapping: Lures can be used to attract large numbers of insects to a trap or a small area treated with an insecticide, reducing the overall pest population.[36]

-

Synergistic Blends: Research has shown that combining sex pheromones with host plant volatiles (kairomones) can significantly increase trap captures, often attracting both males and females.[38][39] This approach is crucial for developing more effective monitoring and control strategies, as it targets a broader segment of the pest population.[7]

Conclusion

Methyl hepta-4,6-dienoate and its structural relatives are far more than simple molecules; they are the products of a specialized and elegant biosynthetic machinery, acting as precise keys in the complex lock of insect communication. Understanding their chemical ecology, developing stereoselective synthetic routes, and validating their activity through techniques like GC-EAD are essential for harnessing their power. As we move forward, the focus will increasingly shift towards more sustainable production methods, such as metabolic engineering of oilseed crops to produce pheromone precursors, offering a "green chemistry" approach to manufacturing these invaluable tools for integrated pest management.[8][13]

References

-

ResearchGate. (n.d.). Pathway of codlemone biosynthesis. Palmitic acyl (C16) is first formed... [Online] Available at: [Link]

-

ResearchGate. (n.d.). Analysis of codling moth, C. pomonella, female pheromone gland... [Online] Available at: [Link]

-

MDPI. (2024). Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. [Online] Available at: [Link]

-

Oreate AI Blog. (2026). GC-EAD: Unraveling Insect Communication Through Electroantennography and Gas Chromatography. [Online] Available at: [Link]

-

ISCE. (n.d.). Enantioselective Syntheses of Insect Pheromones with a Methyl-branched Skeleton Verified by Chiral HPLC Analyses. [Online] Available at: [Link]

-

ORBi. (2021). Evolution of the codling moth pheromone via an ancient gene duplication. [Online] Available at: [Link]

-

GitHub. (n.d.). GcEad is software for GC-EAD research: gas chromatography - electroantennographic detection. [Online] Available at: [Link]

-

PMC. (2023). Non-targeted metabolomics aids in sex pheromone identification: a proof-of-concept study with the triangulate cobweb spider, Steatoda triangulosa. [Online] Available at: [Link]

-

PMC. (n.d.). Overview of Kenji Mori's pheromone synthesis series. [Online] Available at: [Link]

-

Oxford Academic. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. [Online] Available at: [Link]

-

Science.gov. (n.d.). chromatography-electroantennogram detection gc-ead: Topics by Science.gov. [Online] Available at: [Link]

-

SciELO. (n.d.). Insect pheromone synthesis in Brazil: an overview. [Online] Available at: [Link]

-

PMC. (2021). Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa). [Online] Available at: [Link]

-

Lifeasible. (n.d.). Insect Pheromone Detection. [Online] Available at: [Link]

-

R Discovery. (2022). Enantioselective Bioreduction of 5-Hexen-2-one in Directional Synthesis of Insect Pheromones. [Online] Available at: [Link]

-

Labinsights. (2024). Power of Pheromone Activity Screening for Lab Research. [Online] Available at: [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Online] Available at: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online] Available at: [Link]

-

Vaia. (n.d.). The Wittig reaction can be used for the synthesis of conjugated dienes, as for example, 1-phenyl-1,3-pentadiene. [Online] Available at: [Link]

-

Beilstein Journals. (2014). Asymmetric total synthesis of a putative sex pheromone component from the parasitoid wasp Trichogramma turkestanica. [Online] Available at: [Link]

-

Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Online] Available at: [Link]

-

YouTube. (2023). Horner-Wadsworth-Emmons Reaction. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Scalable synthesis of methyl (E,E,Z)-2,4,6-decatrienoate, the sex pheromone component of the brown-winged green bug, Plautia stali. [Online] Available at: [Link]

-

RSC Publishing. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Online] Available at: [Link]

-

Pearson+. (n.d.). Show how Wittig reactions might be used to synthesize the following... [Online] Available at: [Link]

-

PubChem. (n.d.). Methyl hepta-4,6-dienoate. [Online] Available at: [Link]

-

ResearchGate. (n.d.). The geometric isomers of methyl-2,4,6-decatrienoate, including pheromones of at least two species of stink bugs. [Online] Available at: [Link]

-

Frontiers. (2024). Future semiochemical control of codling moth, Cydia pomonella. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (2E,4E,6S,7S)‐methyl 6,7‐dihydroxy‐2,6‐dimethylocta‐2,4‐dienoate [(+)‐citreodiol]. [Online] Available at: [Link]

-

SciSpace. (n.d.). Synthesis of methyl 17-(3,5-dibromo-4-methoxyphenyl)-heptadeca-2,4,6,8,10,12,14,16-octaenoate. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Methyl 2,4,6-decatrienoates Attract Stink Bugs and Tachinid Parasitoids. [Online] Available at: [Link]

-

Wiley Online Library. (2021). Development of multi‐component non‐sex pheromone blends to monitor both sexes of Cydia pomonella (Lepidoptera: Tortricidae). [Online] Available at: [Link]

- Google Patents. (n.d.). JP4153004B2 - Process for producing methyl (2E, 4E, 6Z) -2,4,6-decatrienoate.

-

PubMed. (2014). Synergy of aggregation pheromone with methyl (E,E,Z) -2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae). [Online] Available at: [Link]

-

RSC Publishing. (n.d.). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. [Online] Available at: [Link]

-

PubMed. (n.d.). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. [Online] Available at: [Link]

-

MDPI. (2024). Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior. [Online] Available at: [Link]

-

Springer. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Invo. [Online] Available at: [Link]

-

PMC. (2025). Factors Impacting the Use of an Allelochemical Lure in Pome Fruit for Cydia pomonella (L.) Monitoring. [Online] Available at: [Link]

-

PeerJ. (2025). Control of Cydia pomonella (L.) (Lepidoptera: Tortricidae) in apple orchards using the mating disruption technique. [Online] Available at: [Link]

-

Organic Farm Knowledge. (n.d.). Codling moth (Cydia pomonella): Control methods in organic fruit production. [Online] Available at: [Link]

Sources

- 1. Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synergy of aggregation pheromone with methyl (E,E,Z) -2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ORBi: Evolution of the codling moth pheromone via an ancient gene duplication. - 2021 [orbi.uliege.be]

- 13. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. Show how Wittig reactions might be used to synthesize the followi... | Study Prep in Pearson+ [pearson.com]

- 19. vaia.com [vaia.com]

- 20. Wittig Reaction [organic-chemistry.org]

- 21. scispace.com [scispace.com]

- 22. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. youtube.com [youtube.com]

- 25. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. BJOC - Asymmetric total synthesis of a putative sex pheromone component from the parasitoid wasp Trichogramma turkestanica [beilstein-journals.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 30. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 31. Non-targeted metabolomics aids in sex pheromone identification: a proof-of-concept study with the triangulate cobweb spider, Steatoda triangulosa - PMC [pmc.ncbi.nlm.nih.gov]

- 32. GC-EAD: Unraveling Insect Communication Through Electroantennography and Gas Chromatography - Oreate AI Blog [oreateai.com]

- 33. GitHub - ellis/gcead: GcEad is software for GC-EAD research: gas chromatography - electroantennographic detection · GitHub [github.com]

- 34. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]

- 35. orgprints.org [orgprints.org]

- 36. Frontiers | Future semiochemical control of codling moth, Cydia pomonella [frontiersin.org]

- 37. peerj.com [peerj.com]

- 38. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 39. Factors Impacting the Use of an Allelochemical Lure in Pome Fruit for Cydia pomonella (L.) Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: De Novo Synthesis of Methyl Hepta-4,6-dienoate from D-Mannitol via Chiral Pool Engineering

Introduction and Scope

Terminal dienes are highly versatile intermediates in the total synthesis of complex polyketides and annonaceous acetogenins, such as squamostatin-C . While methyl hepta-4,6-dienoate is an achiral molecule, synthesizing it from the chiral pool precursor D-mannitol provides an unparalleled methodological framework for generating terminal dienes from carbohydrate precursors. This application note details a robust, five-step synthetic protocol from D-mannitol, emphasizing self-validating in-process controls (IPCs) and the mechanistic causality behind each experimental choice.

Experimental Design & Mechanistic Causality

The synthesis relies on the controlled degradation and subsequent chain elongation of a symmetric carbohydrate.

-

Selective Acetonide Protection: D-Mannitol is reacted with acetone and a Lewis acid to selectively protect the terminal 1,2- and 5,6-diols. This thermodynamic control leaves the 3,4-hydroxyls available for targeted cleavage.

-

Buffered Oxidative Cleavage: Sodium periodate ( NaIO4 ) is employed for the oxidative cleavage of the vicinal diol. The use of a biphasic CH2Cl2 /aqueous system buffered with NaHCO3 is a critical protocol standard; the mild conditions prevent the acid-catalyzed epimerization of the highly sensitive α -chiral center of the resulting (R)-glyceraldehyde acetonide .

-

Wittig Olefination: The chain is elongated using an unstabilized ylide derived from (3-methoxycarbonylpropyl)triphenylphosphonium bromide. Using NaHMDS in THF at -78 °C ensures salt-free conditions. While this favors the (Z)-alkene, a Z/E mixture is tolerated since the system will later be fully conjugated .

-

Corey-Winter Olefination: Deoxygenation of terminal vicinal diols to alkenes is notoriously prone to side reactions (e.g., pinacol-type rearrangements). The Corey-Winter sequence is selected because it proceeds via a cyclic thionocarbonate. Treatment with trimethyl phosphite induces a stereospecific cycloreversion, driven by the thermodynamic stability of the resulting P=S bond and the extrusion of CO2 , yielding the terminal diene cleanly .

Figure 1: Synthetic workflow from D-mannitol to methyl hepta-4,6-dienoate.

Quantitative Data Summary

The following table summarizes the reaction conditions, expected yields, and the primary analytical markers used for self-validation at each stage of the synthesis.

| Step | Intermediate / Product | Yield (%) | Temp (°C) | Time (h) | IPC / Analytical Marker |

| 1 | 1,2:5,6-di-O-isopropylidene-D-mannitol | 85 | 25 | 16 | MP: 119–121 °C |

| 2 | (R)-Glyceraldehyde acetonide | 92 | 0 → 25 | 2 | 1H NMR: δ 9.70 (s, 1H) |

| 3 | Methyl 6,7-isopropylidenedioxyhept-4-enoate | 78 | -78 → 25 | 4 | 1H NMR: δ 5.4–5.6 (m, 2H) |

| 4 | Methyl 6,7-dihydroxyhept-4-enoate | 95 | 40 | 3 | TLC: Rf 0.1 (1:1 Hex/EtOAc) |

| 5 | Methyl hepta-4,6-dienoate | 81 | 110 | 6 | 1H NMR: δ 6.0–6.5 (m, 2H) |

Step-by-Step Methodologies

Step 1: Preparation of 1,2:5,6-di-O-isopropylidene-D-mannitol

-

Suspend D-mannitol (50.0 g, 274 mmol) in anhydrous acetone (500 mL) under an argon atmosphere.

-

Add anhydrous ZnCl2 (40.0 g, 293 mmol) in a single portion. Stir the suspension vigorously at 25 °C for 16 h until the mixture becomes a clear solution.

-

Self-Validation: Quench the reaction by pouring it into a vigorously stirred solution of K2CO3 (50 g) in water (500 mL). The precipitation of zinc carbonate confirms successful quenching.

-

Filter the white precipitate through a pad of Celite. Extract the aqueous filtrate with CH2Cl2 (3 × 200 mL).

-

Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Recrystallize the crude solid from n-hexane/EtOAc to yield white crystals.

Step 2: Oxidative Cleavage to (R)-Glyceraldehyde Acetonide

-

Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (20.0 g, 76.2 mmol) in CH2Cl2 (200 mL). Add saturated aqueous NaHCO3 (10 mL) to buffer the system.

-

Cool the biphasic mixture to 0 °C. Add NaIO4 (17.9 g, 83.8 mmol) portion-wise over 30 minutes to control the exotherm.

-

Allow the reaction to warm to 25 °C and stir for 2 h.

-

Self-Validation: Monitor by TLC (Hexanes/EtOAc 2:1). The disappearance of the starting material ( Rf 0.2) and the appearance of a new spot ( Rf 0.6) indicates completion.

-

Filter the suspension to remove NaIO3 salts. Separate the organic layer, dry over MgSO4 , and concentrate carefully under reduced pressure (water bath < 30 °C) to avoid volatilization of the product.

Step 3: Wittig Olefination

Note: The phosphonium salt is prepared prior by refluxing methyl 4-bromobutanoate and PPh3 in toluene for 24 h.

-

Suspend (3-methoxycarbonylpropyl)triphenylphosphonium bromide (35.0 g, 76 mmol) in anhydrous THF (150 mL) and cool to -78 °C under argon.

-

Add NaHMDS (1.0 M in THF, 75 mL, 75 mmol) dropwise. Stir for 30 minutes. The formation of a bright orange solution validates ylide generation.

-

Add (R)-glyceraldehyde acetonide (9.0 g, 69 mmol) in THF (20 mL) dropwise.

-

Allow the reaction to slowly warm to 25 °C over 4 h.

-

Quench with saturated aqueous NH4Cl (100 mL). Extract with EtOAc (3 × 100 mL), dry over MgSO4 , and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the protected heptenoate.

Step 4: Acetonide Deprotection

-

Dissolve the protected heptenoate (10.0 g, 46.7 mmol) in 80% aqueous acetic acid (50 mL).

-

Stir the solution at 40 °C for 3 h.

-

Self-Validation: TLC analysis (Hexanes/EtOAc 1:1) must show complete conversion to a highly polar spot ( Rf ~0.1), confirming the liberation of the diol.

-

Concentrate the mixture under reduced pressure. Azeotrope with toluene (3 × 30 mL) to quantitatively remove residual acetic acid.

Step 5: Corey-Winter Olefination to Methyl hepta-4,6-dienoate

-

Dissolve the crude diol (5.0 g, 28.7 mmol) in anhydrous CH2Cl2 (100 mL). Add anhydrous pyridine (5.0 mL) and DMAP (0.1 g).

-

Cool the solution to 0 °C. Add thiophosgene ( CSCl2 , 2.4 mL, 31.5 mmol) dropwise. Stir for 2 h at 0 °C.

-

Quench with ice water (50 mL). Extract the organic layer, wash with 1M HCl, dry over MgSO4 , and concentrate to yield the cyclic thionocarbonate intermediate.

-

Dissolve the intermediate in trimethyl phosphite ( P(OMe)3 , 20 mL). Reflux at 110 °C for 6 h.

-

Self-Validation: The evolution of CO2 gas during reflux is a physical indicator of the cycloreversion process.

-

Cool to room temperature, concentrate under vacuum to remove excess phosphite, and purify by flash chromatography (Hexanes/EtOAc 95:5) to isolate the pure methyl hepta-4,6-dienoate.

Figure 2: Mechanistic pathway of the Corey-Winter olefination.

References

-

Li, N.; Shi, Z.; Tang, Y.; Chen, J.; Li, X. "Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and Non-Adjacent THF-THP Sub-Classes." Molecules, 2010, 15(3), 1282-1320. URL:[Link]

-

Schmid, C. R.; Bryant, J. D. "D-(R)-Glyceraldehyde Acetonide." Organic Syntheses, 1995, 72, 6. URL:[Link]

-

Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989, 89(4), 863–927. URL:[Link]

-

Corey, E. J.; Winter, R. A. E. "A New, Stereospecific Synthesis of Olefins from 1,2-Diols." Journal of the American Chemical Society, 1963, 85(17), 2677-2678. URL:[Link]

Application Note: Ene-Diene Cross-Metathesis for the Synthesis of Methyl Hepta-4,6-dienoate

Strategic Rationale & Scope

The 1,3-diene motif is a critical structural element in natural product synthesis, active pharmaceutical ingredient (API) development, and materials science. Traditional olefination methods (e.g., Wittig, Horner-Wadsworth-Emmons) often require multi-step sequences with attendant oxidation/reduction cycles. In contrast, catalytic ene-diene cross-metathesis (CM) offers a highly atom-economical, single-step pathway to complex conjugated systems.

This application note details a robust, self-validating protocol for synthesizing methyl hepta-4,6-dienoate via the cross-metathesis of methyl pent-4-enoate and 1,3-butadiene. By leveraging second-generation ruthenium catalysts, this methodology bypasses the traditional limitations of diene metathesis, providing high yields and excellent (E)-stereoselectivity.

Mechanistic Insights & Causality

To achieve high conversion and selectivity, the experimental design must account for the distinct reactivity profiles of the substrates and the catalyst.

-

Catalyst Selection & Reactivity: First-generation ruthenium catalysts (e.g., Grubbs I) are generally inactive for the cross-metathesis of conjugated dienes. The resulting ruthenium-alkylidene intermediate is highly stabilized by conjugation, which raises the activation barrier for subsequent cycloadditions. Second-generation catalysts, particularly the Hoveyda-Grubbs 2nd Generation (HG-II) complex, feature a strongly electron-donating N-heterocyclic carbene (NHC) ligand. This ligand sufficiently destabilizes the metallacyclobutane intermediate to facilitate rapid turnover ().

-

Substrate Stoichiometry & Homodimerization: According to the empirical rules of metathesis, methyl pent-4-enoate is a "Type I" olefin that undergoes rapid homodimerization. Conversely, 1,3-butadiene acts as a "Type II/III" olefin (). To drive the equilibrium toward the cross-product, 1,3-butadiene must be supplied in large excess. Even if the Type I ester homodimerizes initially, the reaction is not a dead-end; secondary metathesis events will eventually funnel the homodimer into the thermodynamically stable methyl hepta-4,6-dienoate.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between catalyst choice, stoichiometry, and reaction efficiency.

Table 1: Optimization of Ene-Diene Cross-Metathesis for Methyl hepta-4,6-dienoate

| Catalyst (mol %) | 1,3-Butadiene (equiv) | Solvent | Temp (°C) | Conversion (%) | (E)/(Z) Ratio |

| Grubbs I (5%) | 5.0 | DCM | 40 | < 5 | N/A |

| Grubbs II (5%) | 5.0 | Toluene | 60 | 82 | 85:15 |

| HG-II (5%) | 5.0 | Toluene | 60 | 94 | 88:12 |

| HG-II (2%) | 10.0 (Balloon) | Toluene | 60 | > 98 | 92:8 |

Note: Toluene enables a higher reaction temperature than DCM, which is necessary to overcome the activation energy barrier of the sterically demanding diene formation.

Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.

Materials & Reagents

-

Substrate: Methyl pent-4-enoate (>98% purity)

-

Cross-Partner: 1,3-Butadiene (Gas cylinder/balloon or 15 wt% solution in toluene)

-

Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst (HG-II)

-

Quench: Ethyl vinyl ether

-

Solvent: Anhydrous Toluene (Degassed)

Step-by-Step Methodology

Step 1: System Preparation & Degassing In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 mmol (114 mg) of methyl pent-4-enoate in 10 mL of anhydrous toluene (0.1 M).

-

Validation Checkpoint: Sparge the solution with Argon for 15 minutes. Complete exclusion of oxygen is mandatory to prevent the oxidative degradation of the electron-rich NHC ligands on the ruthenium center.

Step 2: Diene Introduction Introduce 1,3-butadiene gas into the solution via a submerged needle for 5 minutes, then withdraw the needle and maintain a saturated atmosphere using a butadiene-filled balloon attached to the flask via a three-way stopcock. (If using a toluene solution, add 10.0 mmol directly).

Step 3: Catalyst Initiation Briefly open the flask under a positive flow of Argon and add 2.0 mol% (12.5 mg) of HG-II catalyst in a single portion.

-

Validation Checkpoint: The solution must immediately transition from clear to a deep reddish-brown. If the solution remains pale green, the catalyst has decomposed (likely due to moisture or oxygen ingress), and the reaction must be aborted.

Step 4: Reaction Propagation Transfer the flask to a pre-equilibrated oil bath at 60 °C. Stir vigorously for 16 hours.

-

Validation Checkpoint: Monitor the reaction via GC-MS. The starting material peak (m/z 114) should disappear. A transient peak at m/z 200 (dimethyl oct-4-enedioate homodimer) may appear early in the reaction but will gradually funnel into the target product peak (m/z 140) via secondary metathesis.

Step 5: Catalyst Quenching Remove the flask from the oil bath and cool to room temperature. Add 0.5 mL of ethyl vinyl ether and stir for 30 minutes to generate the inactive Fischer carbene.

Step 6: Purification Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of 100% Hexanes to 90:10 Hexanes/Ethyl Acetate.

-

Result: Methyl (4E)-hepta-4,6-dienoate is isolated as a pale yellow oil.

Process Visualization

Caption: Workflow for the ene-diene cross-metathesis synthesis of methyl hepta-4,6-dienoate.

References

-